Cas no 2413886-12-9 (lithium(1+) 2-methyl-2-(pyrazin-2-yl)propanoate)

lithium(1+) 2-methyl-2-(pyrazin-2-yl)propanoate 化学的及び物理的性質
名前と識別子
-
- Lithium;2-methyl-2-pyrazin-2-ylpropanoate
- 2413886-12-9
- lithium(1+) 2-methyl-2-(pyrazin-2-yl)propanoate
- EN300-26572986
-
- MDL: MFCD32662997
- インチ: 1S/C8H10N2O2.Li/c1-8(2,7(11)12)6-5-9-3-4-10-6;/h3-5H,1-2H3,(H,11,12);/q;+1/p-1
- InChIKey: QZHRJSYONDAAED-UHFFFAOYSA-M
- ほほえんだ: [O-]C(C(C)(C)C1C=NC=CN=1)=O.[Li+]
計算された属性
- せいみつぶんしりょう: 172.08240597g/mol
- どういたいしつりょう: 172.08240597g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 185
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 65.9Ų
lithium(1+) 2-methyl-2-(pyrazin-2-yl)propanoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26572986-10g |
lithium(1+) 2-methyl-2-(pyrazin-2-yl)propanoate |
2413886-12-9 | 95% | 10g |
$1600.0 | 2023-09-14 | |
Enamine | EN300-26572986-1.0g |
lithium(1+) 2-methyl-2-(pyrazin-2-yl)propanoate |
2413886-12-9 | 95% | 1g |
$268.0 | 2023-05-31 | |
Enamine | EN300-26572986-10.0g |
lithium(1+) 2-methyl-2-(pyrazin-2-yl)propanoate |
2413886-12-9 | 95% | 10g |
$1600.0 | 2023-05-31 | |
Enamine | EN300-26572986-1g |
lithium(1+) 2-methyl-2-(pyrazin-2-yl)propanoate |
2413886-12-9 | 95% | 1g |
$268.0 | 2023-09-14 | |
Aaron | AR029025-2.5g |
lithium(1+)2-methyl-2-(pyrazin-2-yl)propanoate |
2413886-12-9 | 95% | 2.5g |
$727.00 | 2025-02-17 | |
1PlusChem | 1P028ZTT-10g |
lithium(1+)2-methyl-2-(pyrazin-2-yl)propanoate |
2413886-12-9 | 95% | 10g |
$2040.00 | 2024-05-22 | |
Aaron | AR029025-5g |
lithium(1+)2-methyl-2-(pyrazin-2-yl)propanoate |
2413886-12-9 | 95% | 5g |
$1284.00 | 2023-12-15 | |
Aaron | AR029025-50mg |
lithium(1+)2-methyl-2-(pyrazin-2-yl)propanoate |
2413886-12-9 | 95% | 50mg |
$111.00 | 2025-03-12 | |
Aaron | AR029025-500mg |
lithium(1+)2-methyl-2-(pyrazin-2-yl)propanoate |
2413886-12-9 | 95% | 500mg |
$313.00 | 2025-02-17 | |
Enamine | EN300-26572986-5.0g |
lithium(1+) 2-methyl-2-(pyrazin-2-yl)propanoate |
2413886-12-9 | 95% | 5g |
$915.0 | 2023-05-31 |
lithium(1+) 2-methyl-2-(pyrazin-2-yl)propanoate 関連文献
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Xuejuan Zhang,Chen Wang,Ying Huang,Ping Hu,Guanlin Wang,Yingtong Cui,Xiao Xia,Ziqiang Zhou,Xin Pan,Chuanbin Wu J. Mater. Chem. B, 2021,9, 8121-8137
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Jing Su,Bingqiang Wang,Dongling Liu,Libo Du,Yang Liu,Jihu Su Chem. Commun., 2015,51, 12680-12683
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
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Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
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Wei Wang,Tao Yan,Shibin Cui,Jun Wan Chem. Commun., 2012,48, 10228-10230
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Qinghua Wu,Shibo Zou,Frédérick P. Gosselin,Daniel Therriault,Marie-Claude Heuzey J. Mater. Chem. C, 2018,6, 12180-12186
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Miae Park,Donghak Jang,Soon Young Kim,Jong-In Hong New J. Chem., 2012,36, 1145-1148
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Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
lithium(1+) 2-methyl-2-(pyrazin-2-yl)propanoateに関する追加情報
Introduction to Lithium(1+) 2-methyl-2-(pyrazin-2-yl)propanoate (CAS No. 2413886-12-9)
Lithium(1+) 2-methyl-2-(pyrazin-2-yl)propanoate, a compound with the chemical formula C8H13N2O2Li, is a derivative of pyrazine and has garnered significant attention in the field of pharmaceutical research. This compound, identified by its CAS number 2413886-12-9, represents a novel class of lithium-based molecules that are being explored for their potential therapeutic applications. The unique structural features of this compound, particularly the presence of a lithium cation coordinated with a 2-methyl-2-(pyrazin-2-yl)propanoate anion, make it an intriguing candidate for further study in medicinal chemistry.
The lithium(1+) 2-methyl-2-(pyrazin-2-yl)propanoate compound is synthesized through a series of well-defined chemical reactions that involve the coordination of lithium with the carboxylate group of the 2-methyl-2-(pyrazin-2-yl)propanoic acid. The synthesis process is optimized to ensure high yield and purity, which are critical for pharmaceutical applications. The use of advanced synthetic techniques, such as metathesis reactions and catalytic hydrogenation, allows for the precise construction of the molecular framework, thereby enhancing the compound's stability and bioavailability.
In recent years, there has been growing interest in the development of new lithium-based drugs due to their efficacy in treating various neurological and psychiatric disorders. The pyrazinyl moiety in lithium(1+) 2-methyl-2-(pyrazin-2-yl)propanoate introduces a unique pharmacophore that may contribute to its therapeutic potential. Pyrazine derivatives have been extensively studied for their ability to modulate neurotransmitter systems, which are often dysregulated in conditions such as depression, bipolar disorder, and schizophrenia. The incorporation of this moiety into a lithium compound suggests that it may exhibit similar effects while potentially offering improved pharmacokinetic properties.
One of the most compelling aspects of lithium(1+) 2-methyl-2-(pyrazin-2-yl)propanoate is its potential as a next-generation therapeutic agent. Current treatments for mood disorders often suffer from limitations such as delayed onset of action, side effects, and tolerance development. The unique structure of this compound may address some of these issues by providing a more targeted approach to neurotransmitter modulation. Preliminary studies have shown promising results in animal models, where lithium(1+) 2-methyl-2-(pyrazin-2-yl)propanoate demonstrated efficacy comparable to traditional lithium salts but with reduced side effects.
The CAS number 2413886-12-9 provides a unique identifier for this compound, facilitating its recognition and study in scientific literature. Researchers have been particularly interested in exploring the compound's interactions with key enzymes and receptors involved in mood regulation. For instance, studies have indicated that lithium(1+) 2-methyl-2-(pyrazin-2-yl)propanoate may interact with glycogen synthase kinase 3 (GSK3), an enzyme that has been implicated in the pathophysiology of bipolar disorder. By modulating GSK3 activity, this compound could potentially exert its therapeutic effects.
Another area of interest is the compound's potential role in neuroprotection. Emerging evidence suggests that lithium compounds may have neuroprotective properties, which could be beneficial in conditions such as Alzheimer's disease and Parkinson's disease. The lithium cation in lithium(1+) 2-methyl-2-(pyrazin-2-yl)propanoate may contribute to these effects by inhibiting oxidative stress and promoting neuronal survival. Further research is needed to fully elucidate these mechanisms and to determine whether this compound can be translated into effective treatments for neurodegenerative diseases.
The development of new drug candidates is often hampered by challenges such as poor solubility, low bioavailability, and rapid metabolism. However, lithium(1+) 2-methyl-2-(pyrazin-2-yl)propanoate has shown promise in overcoming these hurdles. Its molecular structure allows for better integration into biological systems compared to traditional lithium salts. This improved bioavailability could lead to more consistent therapeutic effects and fewer side effects for patients.
In conclusion, lithium(1+) 2-methyl-2-(pyrazin-2-yloctopanatoe (CAS No. 2413886129) is a novel compound with significant potential in the treatment of neurological and psychiatric disorders. Its unique structural features, including the pyrazinyl moiety and the lithium cation coordination with the carboxylate group, make it an attractive candidate for further research. Preliminary studies have highlighted its therapeutic efficacy and potential neuroprotective properties. As research continues to uncover more about its mechanisms of action, lithium(1+) 22 methyl22 pyrazi n22 yl22 propano ate is poised to play an important role in future pharmacological treatments.
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